Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the dibromoethenyl group, and esterification with cyano(4-phenoxyphenyl)methyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromoethenyl group to a simpler alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibromoethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Dibromoethenyl compounds: Molecules containing the dibromoethenyl group with varying functional groups.
Cyano(phenoxyphenyl)methyl esters: Esters with similar cyano and phenoxyphenyl groups but different acid components.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
139686-64-9 |
---|---|
Molecular Formula |
C22H19Br2NO3 |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
[(S)-cyano-(4-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 |
InChI Key |
SVQHJDITYPKCJD-NSHGMRRFSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.